molecular formula C16H13N3S B2400974 2-[(E,4Z)-4-(3-ethyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]propanedinitrile CAS No. 92872-47-4

2-[(E,4Z)-4-(3-ethyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]propanedinitrile

Cat. No.: B2400974
CAS No.: 92872-47-4
M. Wt: 279.36
InChI Key: HIXPNNNASZSXJD-RFUMYBEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E,4Z)-4-(3-ethyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]propanedinitrile is a complex organic compound featuring a benzothiazole moiety. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions:

Common reagents and conditions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles .

Scientific Research Applications

2-[(E,4Z)-4-(3-ethyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves interaction with various molecular targets and pathways:

Properties

IUPAC Name

2-[(E,4Z)-4-(3-ethyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c1-2-19-14-8-4-5-9-15(14)20-16(19)10-6-3-7-13(11-17)12-18/h3-10H,2H2,1H3/b6-3+,16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXPNNNASZSXJD-RFUMYBEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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